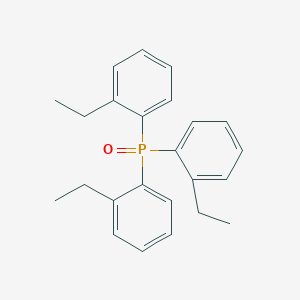
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of three 2-ethylphenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane typically involves the reaction of 2-ethylphenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The general reaction scheme is as follows:
Formation of Grignard Reagent: 2-ethylbromobenzene reacts with magnesium in dry ether to form 2-ethylphenylmagnesium bromide.
Reaction with Phosphorus Trichloride: The Grignard reagent is then reacted with phosphorus trichloride to form Tris(2-ethylphenyl)phosphine.
Oxidation: The final step involves the oxidation of Tris(2-ethylphenyl)phosphine to this compound using an oxidizing agent such as hydrogen peroxide or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-ethylphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-methoxyphenyl)phosphine
- Tris(2-methylphenyl)phosphine
- Tris(2-ethylhexyl)amine
Uniqueness
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane is unique due to the presence of the 2-ethylphenyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and the stability of the complexes it forms, making it distinct from other similar phosphine compounds.
Propriétés
Numéro CAS |
51008-47-0 |
|---|---|
Formule moléculaire |
C24H27OP |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-bis(2-ethylphenyl)phosphoryl-2-ethylbenzene |
InChI |
InChI=1S/C24H27OP/c1-4-19-13-7-10-16-22(19)26(25,23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 |
Clé InChI |
SNCRTXTYKWEIHR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1P(=O)(C2=CC=CC=C2CC)C3=CC=CC=C3CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
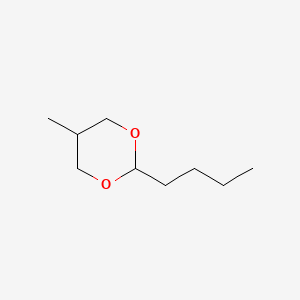
![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)

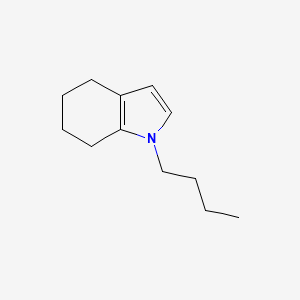
![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
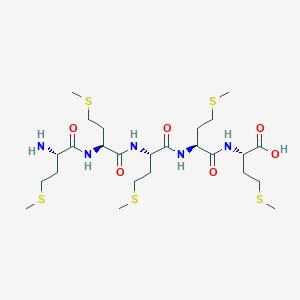
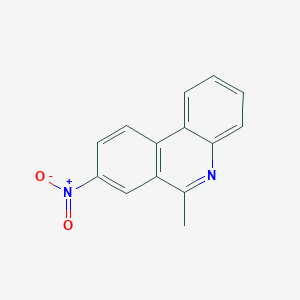
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)



